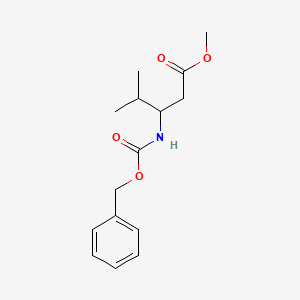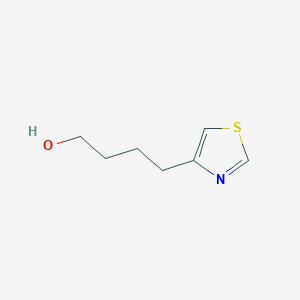
4-Thiazolebutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolebutanol is a heterocyclic organic compound that features a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolebutanol can be achieved through various methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring. Another method includes the use of green chemistry approaches, such as microwave irradiation and the use of green solvents, to minimize environmental impact .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that combine simple chemicals like ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. These methods are designed to be efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiazolebutanol undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Thiazolebutanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and rubber vulcanization agents
Wirkmechanismus
The mechanism of action of 4-Thiazolebutanol involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions with proteins and enzymes, thereby modulating their activity. The compound can inhibit microbial growth by interfering with essential enzymatic processes .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic scaffold found in many natural products and synthetic drugs.
Benzothiazole: Known for its applications in the development of antimicrobial and anticancer agents.
Thiazolidine: A reduced form of thiazole with different biological activities
Uniqueness of 4-Thiazolebutanol: this compound stands out due to its unique combination of a thiazole ring and a butanol side chain, which enhances its solubility and bioavailability. This structural feature makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
79685-57-7 |
|---|---|
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
4-(1,3-thiazol-4-yl)butan-1-ol |
InChI |
InChI=1S/C7H11NOS/c9-4-2-1-3-7-5-10-6-8-7/h5-6,9H,1-4H2 |
InChI-Schlüssel |
MXRILYGHQGAJEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
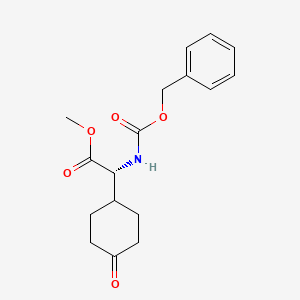
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
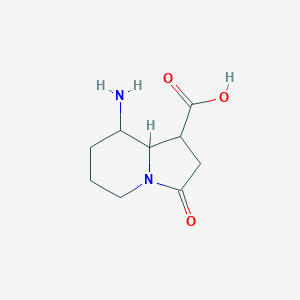
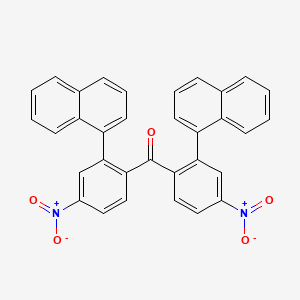

![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
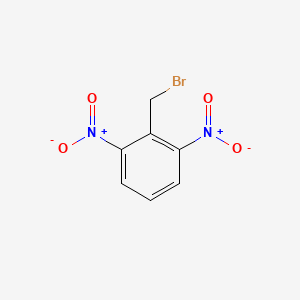
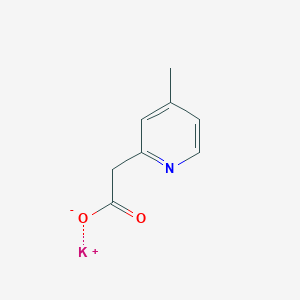

![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)

![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
